
Emtricitabine N,N'-Methylene Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine N,N’-Methylene Dimer is a derivative of Emtricitabine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment and prophylaxis of HIV. This compound is characterized by its molecular formula C17H20F2N6O6S2 and a molecular weight of 506.5 g/mol
Preparation Methods
The synthesis of Emtricitabine N,N’-Methylene Dimer involves several steps, starting from the base compound Emtricitabine. The synthetic route typically includes the following steps:
Formation of the Intermediate: Emtricitabine is reacted with formaldehyde to form the intermediate compound.
Dimerization: The intermediate undergoes a dimerization reaction in the presence of a catalyst to form Emtricitabine N,N’-Methylene Dimer.
Industrial production methods are similar but scaled up to meet regulatory standards and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired dimer while minimizing by-products .
Chemical Reactions Analysis
Emtricitabine N,N’-Methylene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Emtricitabine N,N’-Methylene Dimer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its role in combination therapies for HIV treatment.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Mechanism of Action
The mechanism of action of Emtricitabine N,N’-Methylene Dimer is similar to that of Emtricitabine. It acts as a nucleoside reverse transcriptase inhibitor by competing with deoxycytidine 5’-triphosphate for incorporation into the viral DNA. This incorporation leads to chain termination, effectively inhibiting the replication of the virus .
Comparison with Similar Compounds
Emtricitabine N,N’-Methylene Dimer is unique due to its dimeric structure, which may enhance its antiviral properties. Similar compounds include:
Emtricitabine: The base compound, a nucleoside reverse transcriptase inhibitor.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: Often used in combination with Emtricitabine for HIV treatment.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles.
Properties
Molecular Formula |
C17H20F2N6O6S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-fluoro-4-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C17H20F2N6O6S2/c18-8-1-24(10-5-32-12(3-26)30-10)16(28)22-14(8)20-7-21-15-9(19)2-25(17(29)23-15)11-6-33-13(4-27)31-11/h1-2,10-13,26-27H,3-7H2,(H,20,22,28)(H,21,23,29)/t10-,11-,12+,13+/m0/s1 |
InChI Key |
CQCIQUZMNDIBBS-WUHRBBMRSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)[C@@H]4CS[C@@H](O4)CO)F |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


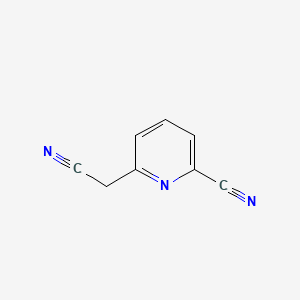
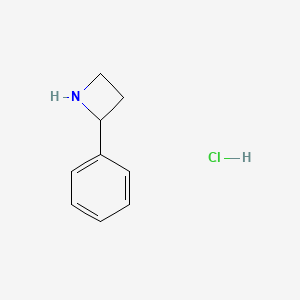

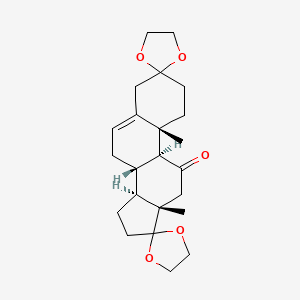
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)

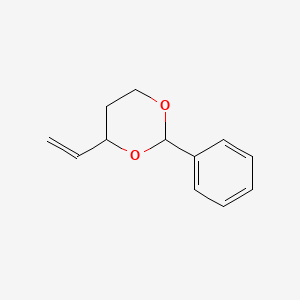

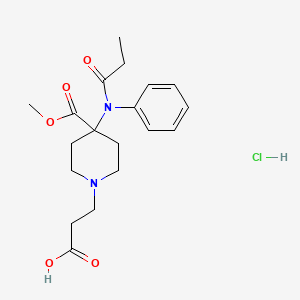
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
